PDHK1 Inhibitory Activity Compared to Patent-Defined Analogs
The compound is listed as 'Thiazole carboxamide derivative 28' in patent WO2012036974, which describes a series of PDK1 inhibitors. While the patent does not disclose a direct head-to-head IC50 value for this specific compound against a named comparator in the public abstract, the compound is explicitly indexed as a distinct molecular entity (compound 23(41)) within the patent's structure-activity relationship (SAR) table, implying unique and quantifiable potency characteristics relative to other enumerated derivatives such as compound 15(15) (derivative 21) and compound 16(16) (derivative 22) [1][2].
| Evidence Dimension | PDHK1 inhibitory activity (patent-indexed SAR ranking) |
|---|---|
| Target Compound Data | Compound 23(41) (Thiazole carboxamide derivative 28) |
| Comparator Or Baseline | Compound 15(15) (Derivative 21) and Compound 16(16) (Derivative 22) |
| Quantified Difference | Exact IC50 values are not publicly disclosed for these specific entities; differentiation is inferred from patent SAR table classification. |
| Conditions | PDHK1 enzymatic assay (as described in WO2012036974) |
Why This Matters
Procurement of the exact compound (23(41)) ensures alignment with the patent-defined SAR, whereas other derivatives may exhibit divergent potency and selectivity profiles.
- [1] Tsui, H.-C., Paliwal, S., Fischmann, T. O. Novel thiazole-carboximide derivatives as PDK1 inhibitors. WO2012036974A1, 2012. View Source
- [2] Therapeutic Target Database (TTD). Drug Information: Thiazole carboxamide derivative 28 (ID: D0QV1E). View Source
